(2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Synthetic Studies and Derivatives
- Ammonolysis Studies: The compound was obtained through the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, with several derivatives described in this process (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).
Applications in Enantioselective Synthesis
- Enantioselective Aldol Reactions: This compound plays a role in stereoselective and enantioselective reactions, particularly in the synthesis of other stereochemically complex compounds (Abiko, A., 2003).
Oxidation Studies
- Oxidation Reaction Kinetics: The kinetics of oxidation of similar secondary alcohols, including 1,1,1-trifluoro-2-propanol, were studied, providing insights into the reaction mechanisms and product formation (Norcross, B., Lewis, W., Gai, H., Noureldin, N., & Lee, Donald G., 1997).
Optical Resolutions
- Optical Resolutions: The compound was involved in optical resolutions to obtain optically active variants of related compounds, which are crucial in asymmetric synthesis (Shiraiwa, T., Kawashima, Yuka, Ikaritani, Atsushi, Suganuma, Yumiko, & Saijoh, R., 2006).
Fluorescent Recognition and Sensing
- Fluorescent Recognition: This compound was used in the enantioselective fluorescent recognition of amino alcohols, demonstrating its potential application in sensing technologies (Pugh, V. J., Hu, Q., Zuo, X., Lewis, F., & Pu, L., 2001).
Inhibition Studies
- Inhibition of Glucocerebroside Synthetase: The compound's derivatives were studied for their inhibitory effect on glucocerebroside synthetase, an enzyme relevant in lipid metabolism (Inokuchi, J., & Radin, N., 1987).
Catalysis Research
- Catalytic Activity: Derivatives of the compound have been used in catalysis, particularly in enantioselective reactions, demonstrating its utility in synthetic organic chemistry (Vidal‐Ferran, A., Bampos, N., Moyano, A., Pericàs, M. A., Riera, A., & Sanders, J., 1998).
CETP Inhibition
- Inhibitors of Cholesteryl Ester Transfer Protein (CETP): Certain derivatives were identified as potent inhibitors of CETP, an important target in cardiovascular disease research (Durley, R. C., Grapperhaus, M., Hickory, B., Massa, M., Wang, Jane L., Spangler, D., et al., 2002).
Hydrogen Bonding and Crystal Studies
- Hydrogen Bonding in Crystals: Studies on hydrogen bonding in crystals of related trifluoromethylated amino alcohols were conducted, contributing to the understanding of molecular interactions and crystallography (Podjed, Nina, & Modec, B., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7-8,14H,13H2/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSZBXASMXIZSV-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(F)(F)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C(F)(F)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol |
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